molecular formula C18H21NO4 B4923710 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide

Cat. No. B4923710
M. Wt: 315.4 g/mol
InChI Key: JCLGLRMRUCXSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide, also known as EHMPC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been investigated. In

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide involves its ability to inhibit specific enzymes and receptors in the body. 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function. 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide also inhibits the activity of certain receptors in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide can reduce inflammation in the body by inhibiting the activity of specific enzymes involved in the inflammatory response. 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide has also been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide in lab experiments is its high purity and stability. 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide is synthesized using a specific method that ensures a high yield of pure compound. However, one of the limitations of using 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide in lab experiments is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide. One of the significant areas of research is its potential use in cancer treatment. Further studies are needed to investigate the efficacy of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide in treating different types of cancer and to determine the optimal dosage and administration route. Another area of research is the potential use of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide in the treatment of Alzheimer's disease. Further studies are needed to investigate the mechanism of action of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide in inhibiting acetylcholinesterase and to determine its efficacy in treating the disease. Additionally, studies are needed to investigate the potential use of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide in other areas of research, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to investigate the potential of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide in different areas of research and to determine its optimal use in various applications.

Synthesis Methods

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide is synthesized using a specific method that involves the reaction of 2-ethoxy-4-(hydroxymethyl)phenol with N-(3-methylphenyl)acetamide in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to ensure the formation of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide. This method has been optimized through various studies to obtain a high yield of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide with minimal impurities.

Scientific Research Applications

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the significant applications of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide is in the field of cancer research. Studies have shown that 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.

properties

IUPAC Name

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-3-22-17-10-14(11-20)7-8-16(17)23-12-18(21)19-15-6-4-5-13(2)9-15/h4-10,20H,3,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLGLRMRUCXSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide

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